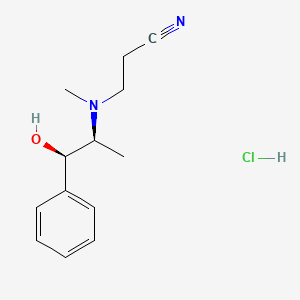

(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride

Description

C1 Configuration (R):

- Substituents : Phenyl (-C6H5), hydroxyl (-OH), methyl (-CH3), methylamino (-N(CH3)CH2CN).

- Priority Order :

- Phenyl (highest due to atomic number of C) > Hydroxyl (O) > Methylamino (N) > Methyl (C).

- Spatial Arrangement : The hydroxyl group (third priority) projects backward, yielding an R configuration.

C2 Configuration (S):

- Substituents : Hydroxyl (-OH), methyl (-CH3), methylamino (-N(CH3)CH2CN), hydrogen (-H).

- Priority Order :

- Hydroxyl (O) > Methyl (C) > Methylamino (N) > Hydrogen (H).

- Spatial Arrangement : The methyl group (second priority) positions clockwise, resulting in an S configuration.

This rigorous application of CIP rules ensures unambiguous stereochemical characterization.

Properties

CAS No. |

40658-23-9 |

|---|---|

Molecular Formula |

C13H19ClN2O |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylamino]propanenitrile;hydrochloride |

InChI |

InChI=1S/C13H18N2O.ClH/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12;/h3-5,7-8,11,13,16H,6,10H2,1-2H3;1H/t11-,13-;/m0./s1 |

InChI Key |

YLGLHYLEACVXHP-JZKFLRDJSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCC#N.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCC#N.Cl |

Origin of Product |

United States |

Preparation Methods

Research Findings and Analysis

- The preparation methods emphasize mild reaction conditions to preserve the chiral centers and avoid racemization.

- Acidic conditions during salt formation improve the compound's stability and solubility.

- The use of paraformaldehyde or formaldehyde derivatives in reductive amination steps is common to introduce the methylamino linkage.

- The nitrile group is introduced via alkylation with halogenated nitriles or by nucleophilic substitution reactions.

- The synthetic routes are scalable and have been adapted for pharmaceutical intermediate production, indicating robustness and reproducibility.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Materials | Chiral amino alcohols, 3-bromopropionitrile | Purity > 98% preferred |

| Solvent | Isopropanol, methanol | Used for reaction and recrystallization |

| Reaction Temperature | Reflux (~80-85°C) | Maintains reaction rate without decomposition |

| Reaction Time | 3-6 hours | Ensures complete conversion |

| pH for Salt Formation | ~4 (acidic) | Controlled by HCl addition |

| Yield | 70-85% | Depends on stereochemical purity and reaction scale |

| Melting Point (HCl salt) | 190-194°C | Confirms identity and purity |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride** has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

The molecular formula for this compound is , with a molecular weight of approximately 248.76 g/mol. It features a propiononitrile moiety, which is significant for its biological activity. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Physical and Chemical Characteristics

Key characteristics include:

- Molecular Weight : 248.76 g/mol

- Appearance : Typically presented as a hydrochloride salt for stability and solubility in biological systems.

- Solubility : Soluble in water and organic solvents, which is crucial for its application in pharmacokinetics.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds similar to this one have been explored for their efficacy in treating various conditions, including:

- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest it may have implications in treating conditions such as depression or anxiety.

- Metabolic Disorders : The compound's structure indicates potential activity as an insulin sensitizer or modulator of metabolic pathways.

Pharmacological Studies

Pharmacological studies have focused on the following aspects:

- Mechanism of Action : Research indicates that the compound may interact with specific receptors or enzymes involved in metabolic regulation, although detailed mechanisms remain under investigation.

- Toxicology : Preliminary toxicological assessments are essential to establish safety profiles before clinical applications.

Case Studies

-

Case Study on Neurological Effects :

- A study published in Journal of Medicinal Chemistry assessed the neuropharmacological effects of related compounds, highlighting potential anxiolytic properties. The findings suggest that modifications to the compound's structure can enhance its efficacy and reduce side effects.

-

Clinical Trials for Metabolic Disorders :

- Clinical trials exploring the use of similar compounds in managing type 2 diabetes have shown promising results. These studies emphasize the importance of structural analogs in developing effective treatments for metabolic syndromes.

Data Table: Summary of Research Applications

Mechanism of Action

The mechanism of action of [R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Notes

Data Gaps : Direct experimental data (e.g., NMR, bioassays) for the target compound are sparse in the provided evidence. Predictions are inferred from structurally related molecules.

Stereochemical Sensitivity : The compound’s (R,S) configuration necessitates advanced computational or spectroscopic methods to resolve ambiguities in comparisons .

Pharmacological Potential: Its structural alignment with bioactive nitriles (e.g., kinase inhibitors) suggests underexplored therapeutic avenues .

Biological Activity

(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride, often referred to as a derivative of phenylethylamine, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H19ClN2O. It features a chiral center, which may influence its biological activity by affecting receptor interactions and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Weight | 240.76 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

Research indicates that compounds similar to this compound may act primarily as monoamine reuptake inhibitors . This mechanism involves the inhibition of neurotransmitter transporters, particularly for dopamine and serotonin, which can lead to increased levels of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

- CNS Stimulation : Initial studies suggest that the compound may exhibit stimulant properties similar to other phenylethylamines. This can result in increased alertness and energy levels.

- Potential Antidepressant Effects : By modulating serotonin levels, this compound could potentially serve as an antidepressant, although more research is needed to confirm this effect.

- Impact on Metabolism : Some derivatives have shown promise in metabolic regulation, particularly in conditions like type 2 diabetes by influencing PPAR (Peroxisome Proliferator-Activated Receptors) pathways .

Study 1: Dopaminergic Activity

A study exploring the dopaminergic activity of phenylethylamine derivatives found that compounds with similar structures exhibited significant inhibition of the dopamine transporter (DAT), suggesting potential applications in treating conditions like ADHD and substance abuse disorders .

Study 2: Antidepressant Potential

Another investigation assessed the antidepressant-like effects of related compounds in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors, supporting their potential use as therapeutic agents .

Safety and Toxicology

While the biological activities are promising, safety profiles remain under-researched. Toxicological assessments are crucial for understanding the long-term effects and potential side effects associated with this compound.

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Limited data; requires further study |

| Chronic Exposure | Not yet established |

| Mutagenicity | Not reported |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound in academic laboratories?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, Pd/C-catalyzed hydrogenation under 40 psi pressure in ethanol (1-hour reaction time) can reduce intermediates, followed by purification via silica gel column chromatography using gradients of ethyl acetate/hexane . Final salt formation (e.g., hydrochloride) is achieved by treating the free base with HCl in ethyl acetate. Purity is verified using HPLC or TLC with UV detection.

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer: Use a combination of 1H/13C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl, nitrile) . Mass spectrometry (MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended). For chiral centers, chiral HPLC or polarimetry is critical to resolve R/S configurations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Wear PPE (nitrile gloves, lab coat, goggles) and use a fume hood. Respiratory protection (one-valve respirator) is advised if aerosolization occurs. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers determine solubility and stability in aqueous buffers?

- Methodological Answer: Perform shake-flask solubility tests in pH-adjusted buffers (e.g., PBS, pH 1–7.4) at 25°C. Centrifuge samples and quantify supernatant concentration via UV spectrophotometry. For stability, incubate at 37°C and monitor degradation by HPLC over 24–72 hours .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer: Combine X-ray crystallography for absolute configuration determination with NOESY NMR to confirm spatial proximity of substituents. Compare experimental optical rotation values with literature data for analogous compounds . Discrepancies may require re-synthesis using enantiomerically pure starting materials.

Q. How can the compound’s stability under varying temperatures and pH conditions be systematically evaluated?

- Methodological Answer: Design a forced degradation study :

Q. What advanced techniques are used to profile impurities or byproducts in synthesized batches?

- Methodological Answer: Employ LC-HRMS (High-Resolution MS) with a C18 column and gradient elution to detect low-abundance impurities. Compare fragmentation patterns with synthetic intermediates (e.g., unreacted amines or hydroxylated byproducts). Quantify using external calibration curves .

Q. How does the hydrochloride salt form influence pharmacological activity compared to the free base?

- Methodological Answer: Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) using both forms. Measure solubility differences via equilibrium solubility tests and correlate with bioavailability using Caco-2 cell permeability models. Pharmacokinetic studies in rodents can further validate salt-specific absorption profiles .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer: Use molecular docking (AutoDock Vina) to model binding to target proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Cross-reference with experimental IC50 values from enzyme assays .

Q. How can researchers optimize synthetic yield while minimizing diastereomer formation?

- Methodological Answer:

Screen chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries during key steps (e.g., asymmetric hydrogenation). Monitor reaction progress in real-time using in-situ FTIR to detect intermediates. Optimize solvent polarity (e.g., THF vs. DCM) to favor desired stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.